molecular formula C13H11ClN4 B14223869 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-54-6

6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14223869
CAS No.: 596825-54-6
M. Wt: 258.70 g/mol
InChI Key: JPQJUUWEFFDWHU-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The presence of the chloro and ethylphenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
  • Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Uniqueness

6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other triazolopyridazine derivatives .

Properties

CAS No.

596825-54-6

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

6-chloro-3-(3-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H11ClN4/c1-2-9-4-3-5-10(8-9)13-16-15-12-7-6-11(14)17-18(12)13/h3-8H,2H2,1H3

InChI Key

JPQJUUWEFFDWHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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